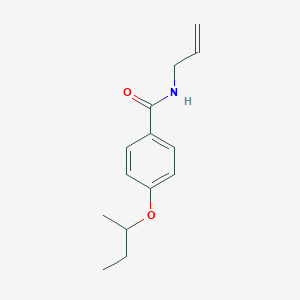![molecular formula C18H20N2O3 B268341 N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B268341.png)
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide, also known as Mecamylamine, is a synthetic compound that belongs to the class of non-selective nicotinic acetylcholine receptor antagonists. It has been widely used in scientific research for its unique mechanism of action and physiological effects.
作用機序
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide acts as a non-selective antagonist of nicotinic acetylcholine receptors, which are widely distributed throughout the central and peripheral nervous systems. By blocking the action of acetylcholine at these receptors, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide reduces the excitatory effects of nicotine on the nervous system, resulting in a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has been shown to have a range of biochemical and physiological effects, including reducing the rewarding effects of nicotine, decreasing the release of dopamine in the brain, and reducing the symptoms of depression and anxiety. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has also been shown to improve cognitive function and memory in animal models, suggesting potential therapeutic applications for cognitive impairment.
実験室実験の利点と制限
One of the main advantages of using N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide in lab experiments is its unique mechanism of action as a non-selective nicotinic receptor antagonist. This allows researchers to selectively target the effects of nicotine on the nervous system, without affecting other neurotransmitter systems. However, one limitation of using N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide is its potential toxicity and side effects, which may limit its use in certain experimental conditions.
将来の方向性
There are several potential future directions for research on N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide, including investigating its potential therapeutic applications for cognitive impairment, depression, and addiction. Additionally, further research is needed to better understand the mechanisms underlying its effects on the nervous system, as well as to develop more selective and less toxic nicotinic receptor antagonists. Finally, the potential use of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide in combination with other drugs or therapies should be explored, to determine whether it can enhance their therapeutic efficacy.
合成法
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide is synthesized by the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-methoxyethyl)-4-aminobenzamide. The resulting product is then treated with acetic anhydride to obtain N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide.
科学的研究の応用
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has been widely used in scientific research as a non-selective nicotinic acetylcholine receptor antagonist. It has been used to study the role of nicotinic receptors in various physiological and pathological conditions, such as addiction, depression, and cognitive impairment. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has also been used to study the effects of nicotine on the brain and behavior, as well as to investigate the potential therapeutic applications of nicotinic receptor antagonists.
特性
製品名 |
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
N-[4-(2-methoxyethylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-13-4-3-5-15(12-13)18(22)20-16-8-6-14(7-9-16)17(21)19-10-11-23-2/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
InChIキー |
LQRNEBUIJPYIAL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)


![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)
![N-[2-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268281.png)